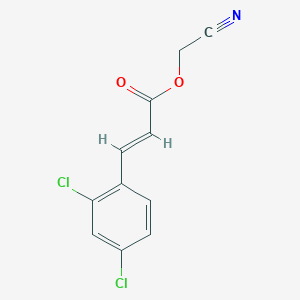

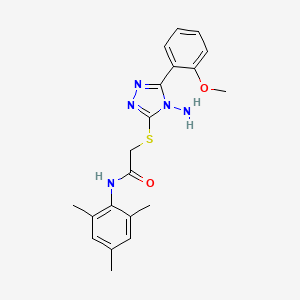

cyanomethyl 3-(2,4-dichlorophenyl)prop-2-enoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cyanomethyl 3-(2,4-dichlorophenyl)prop-2-enoate, also known as CMDPP, is an organic compound with a wide range of potential scientific and medical applications. It is a derivative of the phenylpropene family, and is a colorless solid with a molecular weight of 250.28 g/mol. CMDPP is an important intermediate in the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs, antibiotics, and antiviral drugs. CMDPP is also a useful reagent in organic synthesis, and has been the subject of numerous research studies in the fields of organic chemistry and medicinal chemistry.

科学的研究の応用

Synthesis and Structural Analysis

- Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, a structurally related compound, has been synthesized and characterized, providing insights into crystal structures and bond distances useful for understanding similar compounds like Cyanomethyl 3-(2,4-dichlorophenyl)prop-2-enoate (Johnson et al., 2006).

Crystal Packing and Interactions

- Studies on ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate reveal insights into crystal packing, hydrogen bonding, and rare N⋯π and O⋯π interactions, which are relevant to the crystallography of related compounds (Zhang, Wu, & Zhang, 2011).

Copolymer Synthesis

- Research on electrophilic trisubstituted ethylenes, including 2,4-dichlorophenyl variants, has been conducted to understand their copolymerization with styrene, revealing information about copolymer compositions and structures, which can be applied to similar compounds (Kim et al., 1999).

Deracemisation Processes

- Studies on deracemisation of aromatic β-hydroxy esters using immobilised whole cells of Candida parapsilosis highlight methods for enantiomer production, potentially applicable to similar compounds (Padhi & Chadha, 2005).

Organic Intermediates in Degradation Processes

- Research on the degradation of 2,4-dichlorophenoxyacetic acid by advanced oxidation processes identifies organic intermediates, providing insights into degradation pathways relevant to similar compounds (Sun & Pignatello, 1993).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Cyanomethyl 3-(2,4-dichlorophenyl)prop-2-enoate involves the reaction of 2,4-dichlorobenzaldehyde with malononitrile to form 2,4-dichlorobenzylidenemalononitrile. This intermediate is then reacted with ethyl acetoacetate to form ethyl 2-cyano-3-(2,4-dichlorophenyl)acrylate. Finally, the ethyl ester is hydrolyzed to form the desired product.", "Starting Materials": [ "2,4-dichlorobenzaldehyde", "malononitrile", "ethyl acetoacetate" ], "Reaction": [ "Step 1: 2,4-dichlorobenzaldehyde is reacted with malononitrile in the presence of a base such as sodium ethoxide to form 2,4-dichlorobenzylidenemalononitrile.", "Step 2: 2,4-dichlorobenzylidenemalononitrile is then reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form ethyl 2-cyano-3-(2,4-dichlorophenyl)acrylate.", "Step 3: The ethyl ester is then hydrolyzed using a strong acid such as hydrochloric acid to form Cyanomethyl 3-(2,4-dichlorophenyl)prop-2-enoate." ] } | |

CAS番号 |

861212-72-8 |

分子式 |

C11H7Cl2NO2 |

分子量 |

256.08 g/mol |

IUPAC名 |

cyanomethyl 3-(2,4-dichlorophenyl)prop-2-enoate |

InChI |

InChI=1S/C11H7Cl2NO2/c12-9-3-1-8(10(13)7-9)2-4-11(15)16-6-5-14/h1-4,7H,6H2 |

InChIキー |

NMAHZHALOHRRKL-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1Cl)Cl)C=CC(=O)OCC#N |

正規SMILES |

C1=CC(=C(C=C1Cl)Cl)C=CC(=O)OCC#N |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[(5-Chloro-2,3-dihydro-1-benzofuran-3-yl)amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2569416.png)

![5-fluoro-N-[2-(4-fluorophenyl)ethyl]-3-methylpyridine-2-carboxamide](/img/structure/B2569417.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2569421.png)

![N-[1-(2-Chloropropanoyl)pyrrolidin-3-yl]-3,3,3-trifluoropropanamide](/img/structure/B2569426.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2569428.png)

![4-tert-butyl-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]benzenesulfonamide](/img/structure/B2569430.png)

![2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2569431.png)

![1-[1,1'-Biphenyl]-4-yl-3-(4-phenoxyanilino)-1-propanone](/img/structure/B2569435.png)

![N-[2-(morpholin-4-yl)phenyl]thiophene-3-carboxamide](/img/structure/B2569437.png)